molecular formula C26H36N2O9 B1612244 Quinine gluconate CAS No. 4325-25-1

Quinine gluconate

Cat. No. B1612244
CAS RN: 4325-25-1
M. Wt: 520.6 g/mol
InChI Key: XHKUDCCTVQUHJQ-BILMMMPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine is a medication used to treat malaria and babesiosis . It is an alkaloid, a naturally occurring chemical compound . Quinine is also used as an ingredient in tonic water to impart a bitter taste . Quinine gluconate is a salt form of quinine .


Molecular Structure Analysis

Quinine is a natural white crystalline alkaloid . It is a stereoisomer of quinidine . The chemical formula of quinine is C20H24N2O2 .


Chemical Reactions Analysis

Quinones, the class of compounds to which quinine belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are known for their oxido-reductive and electrophilic properties .


Physical And Chemical Properties Analysis

Quinine is a basic amine and is usually provided as a salt . Various existing preparations include the hydrochloride, dihydrochloride, sulfate, bisulfate, and gluconate .

Scientific Research Applications

Photosensitizing Properties and Phototoxicity One interesting area of research on quinine involves its photosensitizing properties. Quinine has been identified as a photosensitizer for biological systems, meaning it can become more toxic to certain cells under light exposure. This property of quinine, along with synthetic antimalarials, has implications for understanding drug interactions with light and potentially developing new therapeutic applications that harness this photosensitivity for targeted treatments (Spikes, 1998).

Ototoxicity and Historic Role in Therapy Quinine's ototoxic effects, or its potential to cause damage to the ears, have been documented since the 19th century. This aspect of quinine research is significant for understanding the risks associated with its use and for exploring mechanisms of drug-induced ototoxicity. Historically, quinine was also used in various otologic disorders for its analgesic properties, showing its versatility in medical applications beyond malaria treatment (Semedo et al., 2020).

Antimalarial Drug Toxicity The toxicity of antimalarial drugs, including quinine, is a critical area of research, especially considering the balance between therapeutic efficacy and adverse effects. Studies focusing on the toxicological profile of quinine contribute to safer antimalarial treatment protocols and inform clinical decisions, especially in populations sensitive to drug-induced adverse effects (Alkadi, 2007).

Biologically Active Alkaloids Quinine is part of a broader class of biologically active compounds known as quinoline and quinazoline alkaloids. Research in this field explores the diverse bioactivities of these compounds, including their antitumor, antibacterial, and antiviral properties. Quinine's role in this research highlights the potential for developing new drugs based on the pharmacological profiles of natural alkaloids (Shang et al., 2018).

Safety And Hazards

Quinine has several side effects including headache, ringing in the ears, vision issues, and sweating . More severe side effects include deafness, low blood platelets, and an irregular heartbeat . Use can make one more prone to sunburn . While it is unclear if use during pregnancy carries potential for fetal harm, treating malaria during pregnancy with quinine when appropriate is still recommended .

Future Directions

Despite warnings, quinine is still prescribed to individuals with idiopathic muscular cramps . Furthermore, many drinks such as bitter lemon or tonic waters contain quinine, and hence, many may be exposed to quinine daily . This study explored the association between long-term quinine exposure and all-cause mortality .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19-,20+;2-,3-,4+,5-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUDCCTVQUHJQ-BILMMMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine gluconate

CAS RN

4325-25-1
Record name Quinine gluconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4325-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-gluconic acid, compound with (8α,9R)-6'-methoxycinchonan-9-ol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ979Q6A3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine gluconate
Reactant of Route 2
Quinine gluconate
Reactant of Route 3
Quinine gluconate
Reactant of Route 4
Quinine gluconate
Reactant of Route 5
Quinine gluconate
Reactant of Route 6
Quinine gluconate

Citations

For This Compound
80
Citations
DB APRD00563, E Renal - tajapi.com
… quinine gluconate 160 mgAll quinine salts may be given orally or intravenously (IV); quinine gluconate may also be given intramuscularly (IM) or rectally (PR). The main problem with …
Number of citations: 4 tajapi.com
H Barennes, E Pussard… - British journal of …, 1996 - Wiley Online Library
… 3.75 g of cream, corresponding to 200 mg of quinine gluconate, and 125mg of quinine base. Then … 12.8mgkg−1 quinine gluconate administered to the children correspond to 8mgkg−1 …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
H Barennes, D Kahiatani, F Clavier… - … Tropicale: Revue du …, 1995 - europepmc.org
… A third approach studied the efficacy and pharmacokinetics of a new rectal quinine formulation (12,8 mg/kg/8h quinine gluconate) compared to IM and IV (8 mg/kg/8h) : at 36h, body …
Number of citations: 4 europepmc.org
K Kamegai, K Hayakawa, K Yamamoto… - Tropical Medicine and …, 2023 - Springer
… In Japan, among the antimalarial drugs recommended by the World Health Organization (WHO) guideline for severe malaria, intravenous quinine gluconate is available only in 29 …
Number of citations: 8 link.springer.com
BC Rico - Medicina, 1944 - cabdirect.org
… of quinine gluconate. Its pH is 7. On intramuscular injection it causes none of the severe local reactions associated with most quinine preparations, and the quinine is completely …
Number of citations: 0 www.cabdirect.org
A Perret-gentil - Acta Tropica, 1946 - cabdirect.org
… of quinine gluconate mixed with calcium. The author speaks highly of the results obtained. Thanks to the action of the calcium intravenous injections of Calgluquine are much better …
Number of citations: 0 www.cabdirect.org
Y Tsuchido, F Nakamura-Uchiyama… - The American Journal …, 2017 - ncbi.nlm.nih.gov
… , and the only available parenteral antimalarial drug is quinine gluconate. We discussed risks and benefits associated with using quinine gluconate injection and decided to continue to …
Number of citations: 11 www.ncbi.nlm.nih.gov
J WILLEMOT - Annales Pharmaceutiques Francaises, 1965 - europepmc.org
[NOTE ON QUININE GLUCONATE]. - Abstract - Europe PMC … [NOTE ON QUININE GLUCONATE]. …
Number of citations: 2 europepmc.org
J Pellegrino, N Katz - Revista do Instituto de Medicina Tropical de …, 1974 - revistas.usp.br
Durante uma triagem emp1nca de drogas, em camundongos experimentalmente infectados, foi constatado que a quinina e alguns de seus sais e isômeros possuem atividade sobre o …
Number of citations: 7 www.revistas.usp.br
BF Hart, V Noble - American Journal of Obstetrics and Gynecology, 1943 - Elsevier
1. The combination of calcium and quinine was apparently a little more effective than calcium gluconate alone. 2. 2. The intravenous route of administration alone was used in the …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.